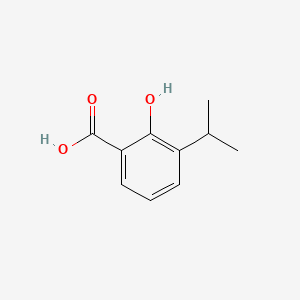

2-Hydroxy-3-isopropylbenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-hydroxy-3-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAYQDWZIPRBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220799 | |

| Record name | Salicylic acid, 3-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7053-88-5 | |

| Record name | 2-Hydroxy-3-isopropylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7053-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylic acid, 3-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007053885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid, 3-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-isopropylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxy-3-isopropylbenzoic acid chemical properties

An In-depth Technical Guide to 2-Hydroxy-3-isopropylbenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No: 7053-88-5), also known as 3-isopropylsalicylic acid. As a significant derivative of salicylic acid, this compound serves as a versatile building block in synthetic chemistry and a molecule of interest for pharmacological research. This document details its chemical and physical properties, established synthesis protocols, spectroscopic profile, and potential applications, offering valuable insights for researchers, chemists, and professionals in drug development.

Introduction and Molecular Overview

This compound is an organic aromatic compound featuring a benzene ring substituted with hydroxyl, isopropyl, and carboxylic acid functional groups.[1] Its structure, a modification of the common analgesic and anti-inflammatory agent salicylic acid, imparts unique lipophilicity and reactivity, making it a valuable intermediate in the synthesis of more complex molecules and a candidate for biological activity studies.[1][2] The strategic placement of the bulky isopropyl group ortho to the hydroxyl and carboxyl moieties influences its steric and electronic properties, which in turn dictates its reactivity and interaction with biological targets. This guide synthesizes the current knowledge on this compound to facilitate its effective use in research and development settings.

Chemical Identity

A clear identification is paramount for any scientific endeavor. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-hydroxy-3-propan-2-ylbenzoic acid | [1] |

| Synonyms | 3-Isopropylsalicylic acid | [1][3] |

| CAS Number | 7053-88-5 | [1][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][3] |

| Molecular Weight | 180.20 g/mol | [1][3] |

| InChI Key | XGAYQDWZIPRBPF-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in experimental and biological systems. These properties influence its solubility, stability, and suitability for various applications.

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | 73-75 °C | [2] |

| LogP (calculated) | 3.5 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

The calculated LogP value of 3.5 suggests significant lipophilicity, indicating poor solubility in water but good solubility in organic solvents.[1] The presence of both a carboxylic acid and a hydroxyl group allows it to act as both a hydrogen bond donor and acceptor, influencing its crystal packing and interaction with polar solvents and biological macromolecules.[1]

Synthesis and Purification

The synthesis of this compound can be accomplished through several established organic chemistry reactions. The most common approaches involve the modification of a salicylic acid precursor.[1]

Synthetic Pathways

Key synthetic strategies include:

-

Friedel-Crafts Alkylation of Salicylic Acid: This classic electrophilic aromatic substitution involves reacting salicylic acid with an isopropylating agent (e.g., isopropanol or 2-propyl halide) in the presence of a strong acid catalyst like sulfuric acid.[4] The directing effects of the hydroxyl and carboxyl groups favor substitution at the ortho and para positions.

-

Kolbe-Schmitt Reaction: While typically used to synthesize salicylic acid itself, modifications of this reaction involving substituted phenols can be envisioned for targeted synthesis.[1]

-

Hydroxylation of 3-isopropylbenzoic acid: A controlled direct hydroxylation of the corresponding benzoic acid can also yield the target compound.[1]

Caption: Friedel-Crafts alkylation pathway for synthesis.

Experimental Protocol: Alkylation of Salicylic Acid

This protocol is an illustrative example based on the alkylation of salicylic acid, adapted from a similar synthesis.[4][5]

Objective: To synthesize this compound via direct alkylation.

Materials:

-

Salicylic acid

-

Isopropanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed ice

-

Ethanol (for crystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine salicylic acid (1.0 equivalent) and isopropanol (2.0 equivalents).

-

Slowly and carefully add concentrated sulfuric acid (approx. 5 equivalents) to the mixture while cooling in an ice bath.

-

Heat the reaction mixture to approximately 70°C and maintain for 6-8 hours with constant stirring.[4]

-

After the reaction period, cool the mixture to room temperature.

-

Pour the cooled reaction mixture slowly into a beaker containing a large volume of crushed ice.

-

A solid precipitate should form. Filter the crude product using a Büchner funnel.

-

Purify the crude solid by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.

Trustworthiness Note: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) to determine the point of completion and assess the purity of the crude product. The identity and purity of the final product must be confirmed via melting point analysis and spectroscopic methods (NMR, IR).

Chemical Reactivity and Mechanisms

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl group, and the aromatic ring.

-

Esterification: The carboxylic acid group readily reacts with alcohols under acidic conditions to form the corresponding esters.[1]

-

Acylation: Both the hydroxyl and carboxylic acid groups can undergo acylation with acyl chlorides or anhydrides.[1]

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]

-

Electrophilic Aromatic Substitution: The electron-donating hydroxyl group activates the ring towards further substitution, although the existing bulky groups may provide significant steric hindrance.

Caption: General reactivity of the core functional groups.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and quality control of chemical compounds. The following is a predicted spectroscopic profile for this compound based on its known structure and data from analogous compounds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the acidic protons of the hydroxyl and carboxyl groups. The aromatic protons will appear in the downfield region, with their splitting patterns determined by their coupling with each other. The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the two methyl groups.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show ten distinct signals corresponding to each unique carbon atom in the molecule. The carboxyl carbon will be the most downfield signal, followed by the aromatic carbons, with the aliphatic carbons of the isopropyl group appearing furthest upfield.

| ¹H NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Carboxylic Proton | ~11.0 - 13.0 | broad singlet | 1H | -COOH |

| Aromatic Protons | ~6.8 - 7.8 | multiplet | 3H | Ar-H |

| Hydroxyl Proton | ~5.0 - 6.0 | broad singlet | 1H | -OH |

| Isopropyl Methine | ~3.2 | septet | 1H | -CH(CH₃)₂ |

| Isopropyl Methyl | ~1.2 | doublet | 6H | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

O-H Stretch (Phenol): A broad band around ~3200-3600 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around ~1680-1710 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the ~1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 180.20. Common fragmentation patterns would involve the loss of water (M-18), the carboxyl group (M-45), and fragmentation of the isopropyl group.

Applications and Biological Activity

This compound is a compound with diverse utility in both industrial and academic settings.[1]

Chemical Synthesis

Its primary role is as a key intermediate or building block in organic synthesis.[1] The functional groups allow for a wide range of subsequent chemical modifications, making it valuable for creating more complex molecules, including pharmaceuticals and novel materials.[1]

Pharmacological Potential

Research indicates that this compound and its analogs possess potential biological activities.

-

Anti-inflammatory and Analgesic Properties: Due to its structural similarity to salicylic acid, it has been investigated for anti-inflammatory and analgesic effects.[1]

-

Antimicrobial Activity: Some studies suggest it may exhibit activity against certain strains of bacteria and fungi, though further research is needed to validate these findings.[1]

-

Anesthetic Research: It is considered an analog of the general anesthetic propofol (2,6-diisopropylphenol) and has been studied for its ability to enhance GABA responses, a key mechanism in anesthesia.[2]

-

Oncology Research: Analogs of this compound have been studied for their effects on cancer cell lines, suggesting a potential, though still exploratory, role in cancer research.[1]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. Based on available safety data, the compound is classified as an irritant.[7]

-

Hazard Classifications:

-

Precautionary Measures:

-

Handling: Wash hands and exposed skin thoroughly after handling.[7] Avoid breathing dust. Use only in a well-ventilated area.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and a dust mask (type N95 or equivalent).

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[7]

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.

-

Conclusion

This compound is a multifaceted chemical compound with significant utility. Its well-defined physicochemical properties, accessible synthetic routes, and diverse reactivity make it a valuable tool for synthetic chemists. Furthermore, its structural relationship to known bioactive molecules like salicylic acid and propofol underpins its potential in pharmacological research, particularly in the areas of inflammation, microbial control, and neuroscience. This guide provides the foundational technical knowledge required for its safe and effective application in advanced scientific research.

References

- PrepChem.com. Synthesis of 2-hydroxy-3,5-diisopropyl benzoic acid. [Link]

- Yathirajan, H. S., Narayana, B., Prathap, M., Bindya, S., & Bolte, M. (2006). 2-Hydroxy-3,5-diisopropylbenzoic acid.

- PubChem. 2-Hydroxy-3-isopropylbenzaldehyde. [Link]

- NIST. Benzoic acid, 2-hydroxy-, propyl ester. [Link]

Sources

An In-Depth Technical Guide to 2-Hydroxy-3-isopropylbenzoic Acid (CAS 7053-88-5)

This technical guide provides a comprehensive overview of 2-Hydroxy-3-isopropylbenzoic acid (CAS 7053-88-5), also known as 3-isopropylsalicylic acid. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its physicochemical properties, synthesis, spectral characterization, potential therapeutic applications, and safety protocols. This document synthesizes technical data with practical insights to facilitate its application in research and development.

Core Chemical and Physical Properties

This compound is a derivative of salicylic acid, characterized by the presence of an isopropyl group at the third position of the benzene ring. This substitution significantly influences its lipophilicity and, consequently, its biological activity and potential applications.

| Property | Value | Source |

| CAS Number | 7053-88-5 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | |

| Synonyms | 3-Isopropylsalicylic acid | [1] |

| Appearance | Solid | |

| Melting Point | 73-75 °C | |

| InChI Key | XGAYQDWZIPRBPF-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of method often depends on the available starting materials, desired yield, and scalability. The two primary approaches are the Kolbe-Schmitt reaction and Friedel-Crafts acylation.

Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic method for the synthesis of salicylic acid and its derivatives.[2][3][4][5][6] It involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat.

Conceptual Workflow:

Caption: Kolbe-Schmitt reaction workflow for this compound synthesis.

Detailed Protocol (Adapted from similar syntheses):

-

Phenoxide Formation: In a high-pressure autoclave, dissolve 2-isopropylphenol in a suitable solvent like toluene. Add an equimolar amount of sodium hydroxide to form sodium 2-isopropylphenoxide.

-

Carboxylation: Seal the autoclave and introduce carbon dioxide gas at a pressure of 100 atm. Heat the reaction mixture to 125 °C and maintain for 4-6 hours with constant stirring.

-

Acidification: After cooling the reactor, cautiously release the pressure. Transfer the reaction mixture to a beaker and acidify with dilute sulfuric acid until a precipitate forms.

-

Purification: Filter the crude product and wash with cold water. Recrystallize from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Friedel-Crafts Acylation

Friedel-Crafts acylation offers an alternative route, particularly when starting with a pre-functionalized aromatic ring.[7][8][9] This reaction involves the acylation of an aromatic compound in the presence of a Lewis acid catalyst.

Conceptual Workflow:

Caption: Friedel-Crafts acylation pathway for this compound.

Detailed Protocol (Conceptual):

-

Acylation: To a solution of isopropylbenzene in an inert solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃). Slowly add an acylating agent, like acetyl chloride, and allow the reaction to proceed for several hours.

-

Work-up: Quench the reaction with ice-water and extract the organic layer. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Oxidation: The resulting ketone can be oxidized to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate).

-

Hydroxylation: Introduce a hydroxyl group ortho to the carboxylic acid via electrophilic aromatic substitution.

-

Purification: Purify the final product using column chromatography or recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the acidic protons of the hydroxyl and carboxyl groups. The aromatic protons will appear in the downfield region (δ 6.5-8.0 ppm). The isopropyl methine proton will be a septet around δ 3.0-3.5 ppm, and the methyl protons will be a doublet around δ 1.2-1.4 ppm. The hydroxyl and carboxylic acid protons will likely be broad singlets at lower fields.

-

¹³C NMR: The carbon NMR will show signals for the aromatic carbons (δ 110-160 ppm), with the carboxyl carbon appearing further downfield (δ 170-180 ppm). The isopropyl carbons will be in the aliphatic region (δ 20-35 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band from the carboxylic acid will be observed around 2500-3300 cm⁻¹. The C=O stretching of the carboxyl group will appear as a strong absorption around 1680-1710 cm⁻¹. The phenolic O-H stretch will be a broad band around 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[16]

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 amu) and the isopropyl group (-CH(CH₃)₂, 43 amu).[15]

Potential Biological Activities and Applications

This compound, as a derivative of salicylic acid, is of significant interest for its potential pharmacological activities.

Anti-inflammatory and Analgesic Properties

Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[19][20] The isopropyl group in this compound may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with target enzymes. Further in vitro and in vivo studies are warranted to quantify its COX inhibitory activity and analgesic efficacy.[19][21]

Putative Anti-inflammatory Signaling Pathway:

Caption: Inhibition of the cyclooxygenase pathway by this compound.

Antimicrobial Activity

Phenolic acids are known to possess antimicrobial properties by disrupting the cell membranes of bacteria and fungi, leading to cell death.[22][23][24][25] The lipophilic nature of this compound could enhance its ability to intercalate into the lipid bilayers of microbial cell membranes. Studies are needed to determine its minimum inhibitory concentration (MIC) against a range of pathogenic bacteria and fungi.[22][23][24][25]

Proposed Antimicrobial Mechanism:

Caption: Proposed mechanism of antimicrobial action.

Anesthetic Research

This compound is an analog of the general anesthetic propofol (2,6-diisopropylphenol).[26] This structural similarity makes it a valuable tool for investigating the mechanisms of general anesthesia, particularly its effects on GABAₐ receptors.[26]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification:

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator when handling in powder form.

-

Skin and Body Protection: Lab coat and appropriate protective clothing.

First Aid Measures: [27][28][29]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage:

Store in a tightly closed container in a dry and well-ventilated place. Keep away from strong oxidizing agents.[27]

Conclusion

This compound is a versatile molecule with significant potential in pharmaceutical and chemical research. Its structural relationship to salicylic acid suggests promising anti-inflammatory, analgesic, and antimicrobial properties that warrant further investigation. The synthetic routes are well-established, and its characterization can be readily achieved using standard spectroscopic techniques. As with any chemical compound, adherence to strict safety protocols is paramount. This guide provides a solid foundation for researchers to explore the full potential of this intriguing compound.

References

- PrepChem.com. Synthesis of 2-hydroxy-3,5-diisopropyl benzoic acid.

- Yathirajan, H. S., Narayana, B., Prathap, M., Bindya, S., & Bolte, M. (2006). 2-Hydroxy-3,5-diisopropylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4255-o4257.

- Wikipedia. Kolbe–Schmitt reaction.

- The Royal Society of Chemistry. Supplementary Information.

- L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction.

- Novacyl. (2010). SDS #528.

- chemeurope.com. Kolbe-Schmitt reaction.

- Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000863).

- University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process).

- ResearchGate. Kolbe and Schmitt procedures for synthesis of salicylic acid.

- NIST. Benzoic acid, 2-hydroxy-, propyl ester.

- Charles River. Toxicity studies: Chronic for nonclinical research.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- PubMed Central. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.

- NIST. Benzoic acid, 2-hydroxy-, propyl ester.

- MDPI. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.

- Organic Syntheses. p-HYDROXYBENZOIC ACID.

- Science.gov. subchronic toxicity studies: Topics by Science.gov.

- Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes.

- MDPI. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships.

- PubMed Central. (2023). In-vitro antibacterial, antioxidant and anti-inflammatory and In-silico ADMET, molecular docking study on Hardwickia binata phytocompunds with potential inhibitor of skin cancer protein.

- MDPI. Selected Fungal Natural Products with Antimicrobial Properties.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500).

- Biocompare. This compound from Aladdin Scientific | Biocompare.com.

- NIH. Antimicrobial activity of certain bacteria and fungi isolated from soil mixed with human saliva against pathogenic microbes causing dermatological diseases.

- Lab Alley. Salicylic Acid Safety and Handling Guide.

- PubMed Central. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.

- Frontiers. (2022). Subchronic Oral Toxicity of Sodium p-Hydroxybenzoate in Sprague-Dawley Rats.

- MDPI. In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish.

- PubMed Central. (2025). Antimicrobial, Antioxidant, and α-Glucosidase-Inhibitory Activities of Prenylated p-Hydroxybenzoic Acid Derivatives from Oberonia ensiformis.

- MDPI. Endophytic Fungus UJ3-2 from Urtica fissa: Antibacterial Activity and Mechanism of Action against Staphylococcus aureus.

- ResearchGate. FT‐IR spectra of (a) p‐hydroxybenzoic acid and (b) p‐hydroxybenzoic acid ‐zinc sulphate complex.

- PubMed. Comparative acute nephrotoxicity of salicylic acid, 2,3-dihydroxybenzoic acid, and 2,5-dihydroxybenzoic acid in young and middle aged Fischer 344 rats.

Sources

- 1. scbt.com [scbt.com]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Kolbe-Schmitt_reaction [chemeurope.com]

- 5. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-HYDROXY-3-ISOPROPYL-6-METHYLBENZOIC ACID(548-51-6) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. hmdb.ca [hmdb.ca]

- 14. Benzoic acid, 2-hydroxy-, propyl ester [webbook.nist.gov]

- 15. Benzoic acid, 2-hydroxy-, propyl ester [webbook.nist.gov]

- 16. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. hmdb.ca [hmdb.ca]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In-vitro antibacterial, antioxidant and anti-inflammatory and In-silico ADMET, molecular docking study on Hardwickia binata phytocompunds with potential inhibitor of skin cancer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Antimicrobial activity of certain bacteria and fungi isolated from soil mixed with human saliva against pathogenic microbes causing dermatological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Endophytic Fungus UJ3-2 from Urtica fissa: Antibacterial Activity and Mechanism of Action against Staphylococcus aureus [mdpi.com]

- 26. biocompare.com [biocompare.com]

- 27. fishersci.com [fishersci.com]

- 28. beaufort.tricare.mil [beaufort.tricare.mil]

- 29. laballey.com [laballey.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Hydroxy-3-isopropylbenzoic Acid

This guide provides a comprehensive technical overview of 2-hydroxy-3-isopropylbenzoic acid (also known as 3-isopropylsalicylic acid), a salicylic acid derivative with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular structure, physicochemical properties, synthesis, and potential biological activities, grounded in authoritative scientific literature.

Core Molecular Identity and Physicochemical Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with a carboxylic acid group, a hydroxyl group, and an isopropyl group at positions 1, 2, and 3, respectively. This substitution pattern imparts specific chemical and physical properties that are crucial for its behavior in chemical and biological systems.

The molecular structure dictates its reactivity and potential applications. The presence of the carboxylic acid and hydroxyl groups ortho to each other allows for intramolecular hydrogen bonding, influencing its acidity and solubility. The isopropyl group, a bulky and lipophilic substituent, significantly impacts its steric hindrance and partitioning behavior in biological membranes.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxy-3-propan-2-ylbenzoic acid | [1] |

| Synonyms | 3-Isopropylsalicylic acid | [2], |

| CAS Number | 7053-88-5 | [2], |

| Molecular Formula | C₁₀H₁₂O₃ | [2], |

| Molecular Weight | 180.20 g/mol | [2], |

| Melting Point | 73-75 °C (lit.) | |

| Calculated LogP | 3.5 | [1] |

| Appearance | Solid |

Structural Representations:

-

SMILES: CC(C)C1=C(C(=CC=C1)C(=O)O)O[1]

-

InChI: InChI=1S/C10H12O3/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6,11H,1-2H3,(H,12,13)[1]

Caption: 2D representation of this compound.

Spectroscopic Profile for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the acidic protons of the hydroxyl and carboxyl groups. Based on data from a closely related derivative, 2-hydroxy-3-isopropyl-N-propylbenzamide, the aromatic protons are expected in the δ 6.7-7.4 ppm region.[3] The methine proton of the isopropyl group would appear as a septet, and the six equivalent methyl protons as a doublet. The hydroxyl and carboxylic acid protons are anticipated to be broad singlets at lower fields.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. Aromatic carbons will appear in the typical range of δ 110-160 ppm. The carbons of the isopropyl group will be found in the aliphatic region. For the 2-hydroxy-3-isopropyl-N-propylbenzamide analog, the aromatic carbons resonate between δ 113.84 and 159.35 ppm, with the isopropyl methine and methyl carbons appearing at δ 26.66 and 22.60 ppm, respectively.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present. Key expected vibrational frequencies include:

-

A broad O-H stretching band for the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.

-

A sharp, strong C=O stretching absorption for the carboxylic acid carbonyl group, expected around 1700-1680 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic (isopropyl) groups just above and below 3000 cm⁻¹, respectively.

-

C=C stretching absorptions for the aromatic ring in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, aiding in structural confirmation. In electron ionization (EI) mode, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight (180.20). Common fragmentation patterns for salicylic acid derivatives involve the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH).

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic reactions. The most prominent among these is the Kolbe-Schmitt reaction, a carboxylation method for phenols.[4][5][6]

Kolbe-Schmitt Reaction: A Detailed Protocol

The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat.[4][5][6] For the synthesis of this compound, the starting material would be 3-isopropylphenol.

Reaction Scheme:

Caption: Synthetic workflow for this compound via the Kolbe-Schmitt reaction.

Experimental Protocol:

-

Formation of the Phenoxide: In a suitable reaction vessel, 3-isopropylphenol is treated with a strong base, typically sodium hydroxide, to form the sodium 3-isopropylphenoxide salt. The reaction is usually carried out in a solvent-free manner or in a high-boiling point solvent.

-

Carboxylation: The dried sodium 3-isopropylphenoxide is then subjected to a high-pressure (typically around 100 atm) atmosphere of carbon dioxide at an elevated temperature (around 125-150 °C).[4][5] These conditions facilitate the electrophilic substitution of the carboxyl group onto the aromatic ring, preferentially at the ortho position to the hydroxyl group.

-

Acidification: The resulting sodium salt of this compound is dissolved in water and then acidified, commonly with sulfuric acid.[4][5] This protonates the carboxylate and phenoxide groups, leading to the precipitation of the final product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Potential Biological Activities and Applications

Salicylic acid and its derivatives are well-known for their wide range of biological activities.[7][8] While specific, in-depth studies on this compound are limited in the readily available literature, its structural similarity to other biologically active salicylates suggests significant potential in several therapeutic areas.

Anti-inflammatory and Analgesic Properties

Salicylates are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[7] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[7] The structure of this compound, being a derivative of salicylic acid, strongly suggests it may possess similar anti-inflammatory and analgesic properties.[1] Further research, including in vitro enzyme inhibition assays (e.g., COX-1/COX-2) and in vivo models of inflammation and pain, is warranted to quantify these effects.

Antimicrobial Activity

Salicylic acid and its derivatives have been shown to possess antibacterial and antifungal properties.[8][9][10] The proposed mechanisms include disruption of the microbial cell membrane and interference with cellular metabolic pathways. The lipophilic isopropyl group on this compound may enhance its ability to penetrate microbial cell walls, potentially leading to significant antimicrobial efficacy. Studies determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi would be necessary to validate this potential.[11] For instance, salicylic acid has been shown to inhibit the growth of P. aeruginosa, E. coli, and S. aureus at MICs in the range of 250-500 µg/mL.[9]

Other Potential Applications

The unique structure of this compound also makes it a valuable intermediate in organic synthesis. It can be used as a building block for the creation of more complex molecules with tailored biological activities, such as novel analgesics, anti-cancer agents, or agrochemicals.[1]

Safety and Handling

As a derivative of salicylic acid, this compound should be handled with appropriate care in a laboratory setting. Based on available safety data, it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound is a molecule with a well-defined structure that suggests a range of interesting chemical and biological properties. While its fundamental characteristics are established, there is a clear need for further in-depth research to fully elucidate its potential. Key areas for future investigation include:

-

Comprehensive Spectroscopic Analysis: Publication of detailed and assigned ¹H NMR, ¹³C NMR, IR, and mass spectra to serve as a definitive reference.

-

Optimization of Synthesis: Development of high-yield, scalable, and environmentally friendly synthetic protocols.

-

Quantitative Biological Evaluation: In-depth studies to determine its efficacy and mechanism of action as an anti-inflammatory, analgesic, and antimicrobial agent, including the determination of IC₅₀ and MIC values.

-

Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to explore how modifications to the core structure impact biological activity.

This technical guide serves as a foundational resource for researchers interested in exploring the scientific and commercial potential of this compound.

References

- Moeira, E., et al. (2011). Journal of Applied Pharmaceutical Science.

- Dennis, E. A. (1997). Journal of Biological Chemistry.

- Betz, R., Gerber, T., & Schalekamp, H. (2011). Acta Crystallographica Section E: Structure Reports Online, E67(5), o1063. 2-Hydroxy-6-isopropyl-3-methylbenzoic acid[15]

- Kim, Y. J., et al. (2012). European Journal of Medicinal Chemistry, 48, 201-209. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis[16]

- Whitby, L. R., et al. (2016). ACS Chemical Biology, 11(8), 2294-2302. Disulfide-Trapping Identifies a New, Effective Chemical Probe for Activating the Nuclear Receptor Human LRH-1 (NR5A2)[5]

- Animal Science Products, Inc. (n.d.). Anti-Inflammatory Salicylates, Their Properties and Actions. [Link][9]

- Royal Society of Chemistry. (2022). Electronic Supplementary Information Iron-Catalyzed Aerobic Oxidation of Alcohols in Water Selectively to Carboxylic Acids Media. [Link][17]

- NIST. (n.d.). Benzoic acid, 2-hydroxy-, propyl ester. [Link][18]

- Grokipedia. (n.d.). Kolbe–Schmitt reaction. [Link][6]

- Zakharyuta, A. N., et al. (2025). Molecules, 30(2), 345.

- Buehler, C. A., & Cate, W. E. (1941). Organic Syntheses, 21, 88. p-HYDROXYBENZOIC ACID[20]

- Wikipedia. (n.d.). Kolbe–Schmitt reaction. [Link][7]

- Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. [Link][8]

- Wiley-VCH. (n.d.).

- Gomaa, M. A. M. (2006). European Journal of Inorganic Chemistry, 2006(10), 1969-1974. Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid[25]

- Brown, A. R., & Brown, T. J. (2024). Journal of Bacteriology, 206(1), e00289-23. Salicylic acids and pathogenic bacteria: new perspectives on an old compound[10]

- Ibrahim, N. A., et al. (2013). International Journal of Biological Macromolecules, 62, 36-42. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric[11][12]

- Pfaller, S., et al. (2025). ChemBioChem, e202500451. Biotechnological Production, Isolation and Characterisation of (2R,3S)

- Mutti, F. G., et al. (2015). The FEBS Journal, 282(13), 2549-2563. Biocatalytic carboxylation of phenol derivatives: kinetics and thermodynamics of the biological Kolbe-Schmitt synthesis[27]

- Szymański, P., et al. (2025). Molecules, 30(15), 3456.

- Wikipedia. (n.d.).

- Li, Y., et al. (2022). Frontiers in Microbiology, 13, 1018305. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus[13]

- de Souza, J. A. C., et al. (2022). Scientific Reports, 12(1), 12345. Scaled up and telescoped synthesis of propofol under continuous-flow conditions[30]

- Yathirajan, H. S., et al. (2006). Acta Crystallographica Section E: Structure Reports Online, E62(10), o4255-o4257. 2-Hydroxy-3,5-diisopropylbenzoic acid[31]

- PubChem. (n.d.). 2-Hydroxy-3-isopropylbenzaldehyde. [Link][32]

- Wang, Y., et al. (2022). Molecules, 27(18), 5987.

- Li, Y., et al. (2015). European Journal of Medicinal Chemistry, 90, 878-886.

- Kumar, A., et al. (2020). Archiv der Pharmazie, 353(12), e2000257.

- Kumar, R., et al. (2021). New Journal of Chemistry, 45(1), 224-237.

Sources

- 1. Buy this compound | 7053-88-5 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Disulfide-Trapping Identifies a New, Effective Chemical Probe for Activating the Nuclear Receptor Human LRH-1 (NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 6. Kolbe-Schmitt Reaction [organic-chemistry.org]

- 7. asp-inc.com [asp-inc.com]

- 8. Salicylic acids and pathogenic bacteria: new perspectives on an old compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 2-Hydroxy-3-isopropylbenzoic Acid

Introduction

2-Hydroxy-3-isopropylbenzoic acid, also known as 3-isopropylsalicylic acid, is a substituted aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. Its biological activity and physical properties are intrinsically linked to its molecular structure. A thorough structural elucidation is paramount for its application and development. This technical guide provides a comprehensive overview of the spectral data of this compound, offering researchers, scientists, and drug development professionals a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is structured to not only present the spectral data but also to provide the underlying scientific rationale for the observed and predicted spectral features, alongside detailed experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The unique arrangement of the hydroxyl, carboxyl, and isopropyl functional groups on the benzene ring of this compound gives rise to a distinct spectroscopic fingerprint. Understanding these features is critical for confirming the identity and purity of the compound.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the acidic protons of the hydroxyl and carboxyl groups. The predicted chemical shifts (δ) in ppm are relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-4 | ~6.9 - 7.1 | Triplet (t) | 1H | Located between two protons, expected to be a triplet. |

| H-5 | ~7.4 - 7.6 | Doublet of doublets (dd) | 1H | Coupled to both H-4 and H-6. |

| H-6 | ~7.8 - 8.0 | Doublet of doublets (dd) | 1H | Deshielded due to the proximity of the electron-withdrawing carboxyl group. |

| -CH (isopropyl) | ~3.2 - 3.5 | Septet (sept) | 1H | Coupled to the six equivalent methyl protons. |

| -CH₃ (isopropyl) | ~1.2 - 1.4 | Doublet (d) | 6H | Shielded aliphatic protons, appearing as a doublet due to coupling with the methine proton. |

| -OH (phenol) | ~9.0 - 12.0 | Broad singlet (br s) | 1H | Chemical shift is concentration and solvent dependent; often broad. |

| -COOH (acid) | ~11.0 - 13.0 | Broad singlet (br s) | 1H | Highly deshielded acidic proton; its signal is typically broad and may exchange with D₂O.[1] |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, all 10 carbon atoms are expected to be chemically non-equivalent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~115 - 120 | Aromatic carbon attached to the carboxyl group. |

| C-2 | ~155 - 160 | Aromatic carbon bearing the hydroxyl group, significantly deshielded by the oxygen atom. |

| C-3 | ~135 - 140 | Aromatic carbon attached to the isopropyl group. |

| C-4 | ~118 - 122 | Aromatic methine carbon. |

| C-5 | ~130 - 135 | Aromatic methine carbon. |

| C-6 | ~125 - 130 | Aromatic methine carbon. |

| -COOH | ~170 - 175 | Carboxylic acid carbonyl carbon, highly deshielded. |

| -CH (isopropyl) | ~25 - 30 | Aliphatic methine carbon. |

| -CH₃ (isopropyl) | ~20 - 25 | Aliphatic methyl carbons. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic protons.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.

-

-

¹H NMR Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

Repeat the acquisition for a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set a wider spectral width (typically 0-220 ppm).

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum correctly.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: A simplified workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its hydroxyl, carboxyl, and isopropyl groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| 3300-2500 | -COOH (Carboxylic Acid O-H) | Stretching | Very broad, often obscuring other signals in this region. |

| ~3200 | -OH (Phenolic) | Stretching | Broad, may be merged with the carboxylic acid O-H stretch. |

| 3100-3000 | Aromatic C-H | Stretching | Weak to medium intensity. |

| 2960-2850 | Aliphatic C-H (isopropyl) | Stretching | Medium to strong intensity. |

| ~1700-1680 | C=O (Carboxylic Acid) | Stretching | Strong and sharp. Intramolecular hydrogen bonding may shift this to a lower wavenumber. |

| ~1600, ~1450 | Aromatic C=C | Stretching | Medium intensity, characteristic of the benzene ring. |

| ~1300 | C-O | Stretching | Medium to strong intensity. |

| ~1400 | O-H | Bending | Medium intensity. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting spectrum is displayed as transmittance or absorbance versus wavenumber.

-

Label the significant peaks and correlate them to the functional groups of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum

For this compound (C₁₀H₁₂O₃), the molecular weight is 180.20 g/mol .

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 180.

-

Key Fragmentation Patterns:

-

Loss of a methyl group (-CH₃): A peak at m/z 165, resulting from the cleavage of a methyl group from the isopropyl moiety.

-

Loss of a hydroxyl group (-OH): A peak at m/z 163 from the carboxylic acid.

-

Loss of water (-H₂O): A peak at m/z 162, likely from the interaction of the hydroxyl and carboxyl groups.

-

Loss of a carboxyl group (-COOH): A peak at m/z 135.

-

McLafferty Rearrangement: Possible if the conditions allow, but less likely for this specific structure.

-

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

The sample is vaporized and enters the ion source.

-

In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data, based on established spectroscopic principles and comparison with analogous compounds, serves as a reliable reference for researchers. The detailed experimental protocols outlined in this guide offer a standardized approach for acquiring high-quality spectral data, ensuring reproducibility and accuracy in the characterization of this important molecule. This guide empowers scientists in their research and development endeavors by providing the necessary tools for the confident identification and analysis of this compound.

References

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, D₂O, experimental) (HMDB0001895).

- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, D₂O, experimental) (HMDB0001895).

- NIST. (n.d.). Aspirin. In NIST Chemistry WebBook.

- NIST. (n.d.). Salicylic acid. In NIST Chemistry WebBook.

- NIST. (n.d.). Benzoic acid, 2-hydroxy-, propyl ester. In NIST Chemistry WebBook.

- Reich, H. J. (n.d.). Organic Chemistry Data.

Sources

Biological activity of substituted hydroxybenzoic acids

An In-Depth Technical Guide to the Biological Activity of Substituted Hydroxybenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted hydroxybenzoic acids, a prominent class of phenolic compounds ubiquitously found in nature, have garnered significant attention within the scientific community for their diverse and potent biological activities.[1][2] This technical guide provides a comprehensive exploration of the multifaceted pharmacological properties of these compounds, including their antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. By delving into the intricate structure-activity relationships and underlying molecular mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to harness the therapeutic potential of substituted hydroxybenzoic acids. Furthermore, this guide presents detailed, field-proven experimental protocols for the robust evaluation of these biological activities, ensuring a self-validating system for generating reliable and reproducible data. Through a synthesis of technical accuracy and practical insights, this guide serves as an authoritative resource to accelerate innovation in the discovery and development of novel therapeutics derived from this versatile chemical scaffold.

Introduction: The Versatile Scaffold of Hydroxybenzoic Acids

Hydroxybenzoic acids are a class of organic compounds characterized by a benzene ring substituted with at least one hydroxyl group and one carboxylic acid group.[2] Their structural simplicity belies a remarkable spectrum of biological activities, which can be finely tuned by the number, position, and nature of substituents on the aromatic ring.[3][4] These compounds are secondary metabolites in plants, playing crucial roles in defense mechanisms and physiological processes.[5] Their presence in various fruits, vegetables, and medicinal herbs contributes to the health benefits associated with plant-rich diets.[5][6]

The core pharmacophore, the benzoic acid moiety, provides a foundational structure for interaction with biological targets, primarily through its carboxylic acid group, which can act as a hydrogen bond donor and acceptor.[3] The hydroxyl group(s) are pivotal to the antioxidant properties of these molecules and contribute to their binding affinity with various enzymes and receptors.[1][3] This guide will dissect the key biological activities of substituted hydroxybenzoic acids, elucidating the molecular underpinnings of their therapeutic potential.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver of numerous chronic diseases. Substituted hydroxybenzoic acids are potent antioxidants, primarily due to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals, thereby neutralizing their reactivity.[1][7]

Structure-Activity Relationship (SAR) for Antioxidant Effects

The antioxidant capacity of hydroxybenzoic acids is intrinsically linked to their chemical structure:

-

Number of Hydroxyl Groups: An increase in the number of hydroxyl groups generally enhances antioxidant activity.[5] For instance, gallic acid (3,4,5-trihydroxybenzoic acid) exhibits superior radical scavenging activity compared to protocatechuic acid (3,4-dihydroxybenzoic acid).[5][8]

-

Position of Hydroxyl Groups: The relative positions of the hydroxyl groups on the benzene ring influence their antioxidant potential. Dihydroxybenzoic acids with hydroxyl groups at the 2,3-, 2,5-, and 3,4-positions demonstrate strong antioxidant activity.[5]

-

Electron-Donating and Withdrawing Groups: The presence of other substituents can modulate the antioxidant capacity by altering the electron density of the aromatic ring and the bond dissociation energy of the O-H bond.[3]

Mechanisms of Antioxidant Action

Substituted hydroxybenzoic acids exert their antioxidant effects through several mechanisms:

-

Direct Radical Scavenging: They can directly neutralize free radicals such as the superoxide anion and hydroxyl radical.[1][7]

-

Metal Chelation: Some hydroxybenzoic acids can chelate transition metal ions like iron (Fe²⁺), which prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction.[7]

-

Upregulation of Endogenous Antioxidant Enzymes: They can activate signaling pathways like the NRF2 pathway, leading to the increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[7]

Caption: Mechanisms of antioxidant action of substituted hydroxybenzoic acids.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common in vitro method for assessing the free radical scavenging activity of substituted hydroxybenzoic acids.[9]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compounds (substituted hydroxybenzoic acids)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of each dilution of the test compounds or control to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals).

Data Presentation:

| Compound | IC₅₀ (µM) |

| Gallic Acid | 2.42 ± 0.08[5] |

| Protocatechuic Acid | > Gallic Acid[5] |

| p-Hydroxybenzoic Acid | Moderate Activity[8] |

| Ascorbic Acid | (Positive Control) |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[10] Substituted hydroxybenzoic acids have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[1][8][11]

Structure-Activity Relationship (SAR) for Anti-inflammatory Effects

The anti-inflammatory activity is influenced by:

-

Hydroxylation Pattern: The presence and position of hydroxyl groups can affect the inhibition of inflammatory enzymes and signaling molecules.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents like methyl groups, can impact cell membrane permeability and access to intracellular targets.[3]

Mechanisms of Anti-inflammatory Action

These compounds can suppress inflammation through multiple mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: They can inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[10][12]

-

Suppression of Pro-inflammatory Cytokines: They can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1]

-

Modulation of Signaling Pathways: Substituted hydroxybenzoic acids can interfere with key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][13]

Caption: Anticancer mechanisms of substituted hydroxybenzoic acids.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [14] Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer) [15]* Complete cell culture medium

-

Test compounds

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

-

Treat the cells with various concentrations of the test compounds and doxorubicin for a specified period (e.g., 24, 48, or 72 hours). [16]3. After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC₅₀ value, the concentration that reduces cell viability by 50%.

Conclusion and Future Directions

Substituted hydroxybenzoic acids represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable array of biological activities with significant therapeutic potential. This guide has provided a comprehensive overview of their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, underpinned by an understanding of their structure-activity relationships and molecular mechanisms. The detailed experimental protocols offer a robust framework for the systematic evaluation of these compounds.

Future research should focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as improved pharmacokinetic profiles. Further elucidation of their mechanisms of action using advanced molecular and cellular techniques will be crucial for their translation into clinical applications. The development of targeted drug delivery systems for these compounds could also maximize their therapeutic efficacy while minimizing potential side effects. The continued exploration of substituted hydroxybenzoic acids holds great promise for the discovery of next-generation therapeutics for a wide range of human diseases.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).

- In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. [Link]

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). PubMed. [Link]

- Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. (2022). Google Scholar.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024).

- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). International Journal of Pharmaceutical Research & Allied Sciences. [Link]

- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic

- Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (2021).

- OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]

- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic

- Analytical Methods Used in Determining Antioxidant Activity: A Review. (2020). PubMed Central. [Link]

- Antioxidant mechanisms of hydroxybenzoic and hydroxycinnamic acids... (2025).

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

- How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (2024). PubMed Central. [Link]

- Comparison of the antioxidant activity of the tested hydroxybenzoic... (2021).

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv

- (PDF) In-vitro Models in Anticancer Screening. (2019).

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). AIMS Press. [Link]

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. [Link]

- Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. (2024). MDPI. [Link]

- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2025).

- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).

- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv

- Antimicrobial Susceptibility Testing. Apec.org. [Link]

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. [Link]

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. [Link]

- In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. (2015). Springer Protocols. [Link]

- Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]

- Chemical structure of hydroxy benozoic acid derivatives exhibiting anticancer activities. drawn using ChemDraw Professional version 19.0.022. (2024).

- Strategies employed to assess anti-inflammatory activity in vitro... (2021).

- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv

- Natural Antioxidant Evaluation: A Review of Detection Methods. (2022). MDPI. [Link]

- The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. (2018). PubMed. [Link]

- How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calcul

- Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. (2018). PubMed Central. [Link]

- Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma. (2025).

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

- Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. (2021).

- Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. [Link]

Sources

- 1. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iomcworld.com [iomcworld.com]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. m.youtube.com [m.youtube.com]

- 10. journalajrb.com [journalajrb.com]

- 11. scispace.com [scispace.com]

- 12. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 13. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Natural occurrence of hydroxybenzoic acid isomers

An In-depth Technical Guide to the Natural Occurrence of Hydroxybenzoic Acid Isomers

Abstract

Hydroxybenzoic acids (HBAs) are a class of phenolic compounds that are ubiquitously distributed throughout the plant kingdom and are also found in various microorganisms. As isomers, they share the same chemical formula but differ in the position of the hydroxyl group on the benzoic acid backbone, leading to distinct physicochemical properties and biological activities. This guide provides a comprehensive overview of the natural occurrence of the three main isomers: 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. We will delve into their biosynthesis via the shikimate and phenylpropanoid pathways, explore their distribution in various plant species and food sources, discuss their significant biological roles and pharmacological relevance, and outline established methodologies for their extraction and analysis from natural matrices. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these versatile natural products.

Introduction to Hydroxybenzoic Acids

Hydroxybenzoic acids are fundamental building blocks in the vast world of plant secondary metabolites. Their simple chemical structure belies a remarkable diversity of biological functions, from acting as signaling molecules in plant defense to serving as precursors for more complex polymers like lignin. For drug development professionals, their well-documented antioxidant, anti-inflammatory, and antimicrobial properties make them and their derivatives attractive targets for investigation.

Chemical Structure and Isomerism

The core structure of a hydroxybenzoic acid consists of a benzene ring, a carboxylic acid group, and a single hydroxyl group. The position of this hydroxyl group relative to the carboxylic acid determines the isomer:

-

2-Hydroxybenzoic Acid (Salicylic Acid): The hydroxyl group is at the ortho-position.

-

3-Hydroxybenzoic Acid: The hydroxyl group is at the meta-position.

-

4-Hydroxybenzoic Acid: The hydroxyl group is at the para-position.

This seemingly minor structural difference has a profound impact on the molecule's chemical properties, such as its acidity, solubility, and intramolecular hydrogen bonding, which in turn dictates its biological activity.

Physicochemical Properties and Significance

The positioning of the hydroxyl group influences the pKa of the carboxylic acid and the phenolic hydroxyl group. For instance, the intramolecular hydrogen bond in salicylic acid between the hydroxyl and carboxylic acid groups affects its acidity and membrane permeability compared to its isomers. These differences are not merely academic; they have real-world consequences for bioavailability and pharmacological efficacy.

Biosynthesis of Hydroxybenzoic Acid Isomers in Nature

The biosynthesis of hydroxybenzoic acids in plants is a testament to the elegance and efficiency of natural product synthesis. The primary route originates from the shikimate pathway, a central metabolic route that produces the aromatic amino acids phenylalanine and tyrosine.

The Shikimate Pathway: A Common Origin

The shikimate pathway is the starting point for the biosynthesis of a vast array of aromatic compounds in plants and microorganisms. The pathway converts simple carbohydrate precursors into chorismate, a key branch-point intermediate. It is from chorismate and its downstream products that the carbon skeletons of the hydroxybenzoic acid isomers are derived.

Caption: The Shikimate Pathway leading to the key intermediate Chorismate.

Phenylpropanoid Pathway leading to 4-Hydroxybenzoic Acid